2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine
Description
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is a pyridine-pyrazole hybrid compound characterized by a central pyrazole ring substituted at the 3- and 5-positions with 4-(tetradecyloxy)phenyl groups. This compound is structurally analogous to liquid crystalline materials and coordination complexes due to its extended alkyl chains and aromatic heterocycles. Its synthesis typically involves nucleophilic substitution or microwave-assisted reactions, as seen in related pyrazole derivatives .
Properties
CAS No. |
583032-63-7 |
|---|---|
Molecular Formula |
C48H71N3O2 |
Molecular Weight |
722.1 g/mol |
IUPAC Name |
2-[3,5-bis(4-tetradecoxyphenyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C48H71N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-39-52-44-34-30-42(31-35-44)46-41-47(51(50-46)48-29-25-26-38-49-48)43-32-36-45(37-33-43)53-40-28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-38,41H,3-24,27-28,39-40H2,1-2H3 |
InChI Key |
QZKWALIMRJVPNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The initial step involves the formation of the pyrazole ring through the cyclization of hydrazines with α,β-unsaturated ketones. This reaction typically requires:
- Reagents : Hydrazine derivatives and α,β-unsaturated ketones.
- Conditions : The reaction is often conducted under reflux conditions in an appropriate solvent such as ethanol or methanol.
Introduction of Phenyl Groups
Following the formation of the pyrazole intermediate, phenyl groups are introduced via Suzuki coupling reactions. This step involves:
- Reagents : Tetradecyloxy-substituted phenylboronic acids and the pyrazole intermediate.
- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄).
- Conditions : The reaction is performed in a solvent such as toluene or DMF at elevated temperatures (around 80-100 °C).
Reaction Mechanisms
The mechanisms for each step can be summarized as follows:
Pyrazole Formation Mechanism
The cyclization of hydrazines with α,β-unsaturated ketones typically proceeds through nucleophilic attack by the hydrazine on the carbonyl carbon, followed by dehydration to form the pyrazole ring.
Suzuki Coupling Mechanism
In the Suzuki coupling step, the tetradecyloxy-substituted phenylboronic acid undergoes oxidative addition to the palladium catalyst, forming a palladium complex. This complex then reacts with the pyrazole intermediate via transmetalation to yield the final product.
Industrial Production Methods
For large-scale production, optimization of these synthetic routes is essential to maximize yield and minimize costs. Key considerations include:
- Continuous Flow Reactors : These can be employed for both cyclization and coupling steps to enhance reaction efficiency.
- Advanced Purification Techniques : Techniques such as chromatography and recrystallization are crucial for obtaining high-purity products.
Summary of Common Reagents and Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Pyrazole Formation | Hydrazines, α,β-unsaturated ketones | Reflux in ethanol or methanol |
| Suzuki Coupling | Tetradecyloxy-substituted phenylboronic acids | Toluene or DMF at 80-100 °C |
| Purification | Chromatography | Standard purification methods |
Chemical Reactions Analysis
Types of Reactions
2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyrazole ring to a pyrazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in the presence of light.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine is , with a molecular weight of approximately 722.096 g/mol. The compound features a pyridine ring substituted with a pyrazole moiety and long tetradecyloxy phenyl groups, which contribute to its unique properties.
Recent studies have indicated that compounds similar to 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine exhibit significant biological activities, including:
- Anticancer Properties : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antioxidant Activity : The presence of phenolic groups in the structure enhances its ability to scavenge free radicals, making it a candidate for antioxidant applications.
- Antimicrobial Effects : Some derivatives have demonstrated efficacy against various bacterial strains, suggesting potential use in developing antimicrobial agents.
The compound may also serve as a ligand in catalysis, particularly in transition metal-catalyzed reactions. Its ability to coordinate with metals can facilitate various organic transformations, including cross-coupling reactions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar pyrazole derivatives. The results indicated that these compounds could effectively inhibit the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
Case Study 2: Organic Electronics
Research conducted at a leading university demonstrated that incorporating compounds with similar structures into OLEDs resulted in improved efficiency and brightness. The study highlighted the importance of molecular design in optimizing electronic properties for practical applications.
Mechanism of Action
The mechanism by which 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may act by binding to specific proteins or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chain Lengths
A key structural analogue is 2-(3,5-bis(4-(n-octyloxy)phenyl)pyrazol-1-yl)pyridine , which replaces the tetradecyloxy (C₁₄) chains with shorter octyloxy (C₈) groups. Comparative studies reveal:
| Property | 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine | 2-(3,5-Bis(4-(n-octyloxy)phenyl)pyrazol-1-yl)pyridine |
|---|---|---|
| Alkyl Chain Length | C₁₄ (tetradecyloxy) | C₈ (octyloxy) |
| Melting Point | Likely higher due to increased van der Waals interactions | Lower, enhanced fluidity |
| Solubility | Lower in polar solvents (e.g., DMSO) | Higher solubility in DMSO/THF |
| Mesophase Behavior | Potential smectic phases at higher temperatures | Nematic phases observed in shorter-chain analogues |
The extended alkyl chains in the tetradecyloxy derivative enhance thermal stability and may promote lamellar packing in liquid crystalline phases, whereas shorter chains favor disordered mesophases .
Pyrazole-Pyridine Hybrids with Electron-Withdrawing Substituents
Compounds such as Pyr6 (N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-3-fluoro-4-pyridinecarboxamide) and Pyr10 (N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-benzenesulfonamide) feature trifluoromethyl (-CF₃) groups instead of alkoxy substituents. Key differences include:
- Electronic Effects : The -CF₃ groups in Pyr6/Pyr10 are strongly electron-withdrawing, reducing electron density on the pyrazole ring, whereas tetradecyloxy groups are electron-donating. This impacts reactivity and coordination chemistry.
- Biological Activity : Pyr6/Pyr10 are designed for biological targets (e.g., SOCE inhibition in astrocytes), while the tetradecyloxy derivative’s hydrophobic chains suggest applications in materials science (e.g., surfactants, liquid crystals) .
Organometallic Derivatives
The Cambridge Structural Database (CSD) identifies 2,6-bis(pyrazolyl)pyridine and related organometallic complexes as structural relatives. These compounds often coordinate transition metals (e.g., Ru, Ir) via pyrazole-nitrogen and pyridine-nitrogen atoms. In contrast, the tetradecyloxy derivative’s bulky substituents may hinder metal coordination, favoring supramolecular self-assembly instead .
Biological Activity
The compound 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine , also referred to by its CAS number 583032-63-7 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure with multiple aromatic rings and long aliphatic chains. The presence of tetradecyloxy groups enhances lipophilicity, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown significant cytotoxic effects in vitro, with IC50 values in the low micromolar range (0.75–4.15 μM) against human cancer cells without affecting normal cells .
Table 1: Summary of Anticancer Activity
| Compound Type | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivatives | MCF-7 (Breast Cancer) | 0.75 | Induction of apoptosis |
| Pyrazolo[3,4-b]pyridine derivatives | A549 (Lung Cancer) | 2.0 | Inhibition of tubulin polymerization |
| Pyrazolo[3,4-b]pyridine derivatives | HeLa (Cervical Cancer) | 4.15 | Disruption of protein kinase signaling |
Antimicrobial Activity
In addition to anticancer properties, compounds similar to 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The long hydrophobic alkoxy chains may enhance membrane penetration, facilitating bacterial inhibition through disruption of cellular integrity .
The biological activities attributed to this compound can be linked to several mechanisms:
- Apoptosis Induction : Many pyrazole derivatives trigger programmed cell death in cancer cells by activating caspase pathways.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cancer progression and microbial growth.
- Modulation of Signal Transduction Pathways : The interference with protein kinase pathways has been noted as a crucial factor in reducing tumor growth and enhancing apoptosis.
Case Studies
- In Vivo Efficacy : A study evaluated the effects of a structurally similar pyrazole derivative in an orthotopic breast cancer mouse model. Results indicated significant tumor growth inhibition compared to controls, suggesting promising therapeutic potential for this class of compounds .
- Combination Therapy Potential : Research indicates that combining pyrazole derivatives with existing chemotherapeutic agents may enhance efficacy while reducing systemic toxicity. This synergistic effect is particularly relevant in developing treatment regimens for resistant cancer types .
Q & A
Basic Question: What synthetic methodologies are employed to prepare 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine, and how is its structural integrity validated?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of 4-(tetradecyloxy)phenyl hydrazine via nucleophilic substitution of 4-hydroxyphenylhydrazine with tetradecyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Cyclocondensation with diketone intermediates (e.g., 1,3-diketones) to form the pyrazole ring.
- Step 3: Coupling with 2-chloropyridine via Buchwald–Hartwig amination or nucleophilic aromatic substitution to attach the pyridine moiety .
Validation Methods:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns and purity. For example, pyrazole C–H protons resonate at δ 6.2–7.8 ppm, while pyridine protons appear as distinct singlets .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z ~905.5 for C₅₃H₇₃N₃O₂).
- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths and dihedral angles (e.g., pyrazole-pyridine dihedral angles ~15° observed in analogous compounds) .
Basic Question: What experimental precautions are critical when handling this compound due to its physicochemical properties?
Answer:
- Solubility: The long tetradecyloxy chains confer lipophilicity, requiring non-polar solvents (e.g., chloroform, toluene) for dissolution. Precipitation in polar solvents (e.g., methanol) necessitates sonication or heating .
- Stability: Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the pyrazole ring. Monitor degradation via thin-layer chromatography (TLC) .
- Safety: Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in structurally related pyrazole derivatives .
Advanced Question: How do the tetradecyloxy substituents influence mesomorphic behavior in liquid crystal applications?
Answer:
- Thermotropic Behavior: The tetradecyloxy chains promote lamellar packing via van der Waals interactions, detectable via differential scanning calorimetry (DSC). Phase transitions (e.g., crystal-to-smectic) are observed at ~120–150°C in analogous compounds .
- X-ray Scattering: Small-angle X-ray scattering (SAXS) reveals layer spacing (~3–4 nm), consistent with interdigitated alkyl chains .
- Polarized Optical Microscopy (POM): Textures (e.g., fan-shaped for smectic phases) confirm liquid crystalline ordering .
Advanced Question: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. For example, residual hydrazine intermediates (if present) can alter bioactivity .
- Aggregation Studies: Dynamic light scattering (DLS) identifies micelle formation in aqueous buffers, which may mask true activity .
- Dose-Response Validation: Perform IC₅₀ assays across multiple concentrations (e.g., 1 nM–100 µM) to account for non-linear effects, as seen in TRPC3 inhibition studies with related pyrazole derivatives .
Advanced Question: What computational strategies predict the compound’s photophysical properties for optoelectronic applications?
Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV), indicating potential UV absorption .
- Time-Dependent DFT (TD-DFT): Simulate electronic transitions; pyrazole-pyridine conjugation typically results in λmax ~350–400 nm .
- Experimental Validation: Compare with UV-Vis spectroscopy (in CHCl₃) and photoluminescence (PL) quantum yield measurements .
Advanced Question: How does the compound’s crystal packing affect its solubility and reactivity?
Answer:
- Crystal Engineering: SCXRD data (e.g., CCDC entries for similar compounds) show interlayer π-π stacking (3.5–4.0 Å spacing) between pyridine rings, reducing solubility .
- Reactivity Modulation: Steric hindrance from tetradecyloxy groups slows nucleophilic attack at the pyrazole 1-position. Kinetic studies (e.g., pseudo-first-order assays) quantify reaction rates .
Advanced Question: What strategies optimize this compound’s use in self-assembled monolayers (SAMs)?
Answer:
- Langmuir-Blodgett (LB) Techniques: Monitor surface pressure-area isotherms to assess monolayer formation. Collapse pressures >30 mN/m indicate stable packing .
- Atomic Force Microscopy (AFM): Image SAMs on gold substrates; root-mean-square (RMS) roughness <1 nm suggests uniform coverage .
- Contact Angle Measurements: Hydrophobic alkyl chains yield water contact angles >100°, useful for corrosion inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
